3,4-(2,2-Dimethylpropylenedioxy)thiophene

概要

説明

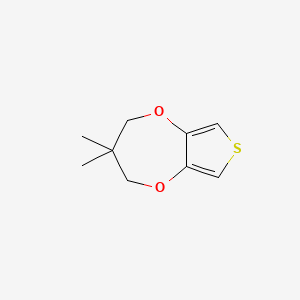

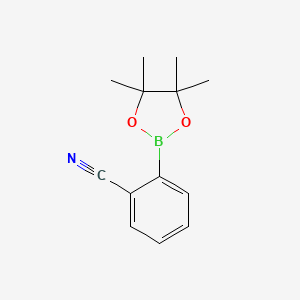

3,4-(2,2-Dimethylpropylenedioxy)thiophene is a chemical compound with the empirical formula C9H12O2S . It is also known as 3,4-Dihydro-3,3-dimethyl-2H-thieno[3,4-b-1,4]dioxepin . It is used as a polymerization tool .

Synthesis Analysis

The synthesis of this compound involves the trans-etherification of 3,4-dimethoxythiophene with 2,2-dimethylpropane-1,3-diol in toluene using p-Toluenesulfonic acid as the catalyst .Molecular Structure Analysis

The molecular weight of this compound is 184.26 g/mol . The SMILES string representation of its structure isCC1(C)COc2cscc2OC1 . Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 41-46°C . It has a flash point of 98.3°C .科学的研究の応用

Electrochromic Applications

Fabrication of Electrochromic Windows : Poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me2) has been used to create electrochromic windows (ECWs). These ECWs demonstrate efficient color contrast and quick switching speed between colored and bleached states, which is highly sensitive to human eyes. This makes them ideal for applications in smart windows and display technologies (Lakshmanan et al., 2016).

Nanostructured Electrochromic Films : The electrochromic polymer poly(this compound) has been developed in nanostructured form on plastic substrates. These films exhibit rapid color changes and stability over many cycles, making them suitable for smart wearable devices like goggles (Ma et al., 2011).

Deterioration Mechanism Study for Longevity : Research has also focused on understanding the stability and deterioration mechanisms of poly(this compound) films. This study is crucial for enhancing the durability of such materials in real-world applications (Guan et al., 2016).

Polymer Science and Material Chemistry

Polymer Nanostructures on Microelectrodes : The electropolymerization of derivatives like 3,4-(2,2-dibutylpropylenedioxy)thiophene has been explored for creating nanostructured films. These films exhibit reversible redox behavior and have potential applications in supercapacitors (Turhan et al., 2012).

Radiation-Induced Oligomerization : Studies on thiophene derivatives under radiation have revealed insights into the oligomerization process, which is fundamental for understanding the behavior of these compounds in various conditions (Michalski et al., 2010).

Symmetrical Electrochromic Devices : Research on semi-interpenetrating polymer networks using poly(this compound) has led to the development of symmetrical electrochromic devices. These devices have potential applications in smart glass and display technologies (Mallouki et al., 2012).

Photocatalytic Activity in Nanocomposites : Poly(3,4-(2,2-dimethylenepropylenedioxy)thiophene)/TiO2 nanocomposites have been synthesized for photocatalytic applications. Their high degradation efficiency under UV light makes them promising for environmental applications (Jamal et al., 2014).

Safety and Hazards

作用機序

Target of Action

It is an analogue of edot (3,4-ethylenedioxythiophene), a commonly used monomer in the synthesis of conductive polymers . Therefore, it can be inferred that its targets might be similar to those of EDOT, which are primarily involved in the formation of conductive polymers.

Mode of Action

The compound interacts with its targets through a process of polymerization, forming a π-conjugated system . This results in a material with high conductivity and surface electroactivity . The compound forms a thin film by using layer-by-layer (LBL) technique and spin coating .

Biochemical Pathways

As an analogue of edot, it is likely involved in the formation of conductive polymers, which can transport charge between inorganic, electrically conducting metals and organic, proton-conducting biological systems .

Result of Action

The primary result of the action of 3,4-(2,2-Dimethylpropylenedioxy)thiophene is the formation of a conductive polymer with high electroactivity . This polymer exhibits promising electrochromic performance with rapid switching . It has lower oxidation potentials and greater stability than polythiophene .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the morphology of the polymer can change from irregular networks to compact microstructures due to the trapping and adsorption of ions on polymer fibers . This can reduce the number of electroactive sites and block ion channels, preventing the migration of free ions from the electrolyte .

生化学分析

Biochemical Properties

3,4-(2,2-Dimethylpropylenedioxy)thiophene plays a significant role in biochemical reactions, particularly in the context of its polymerized form, poly(this compound) (PProDOT-Me2). This polymer interacts with various enzymes and proteins, facilitating electron transfer processes. The compound’s interaction with biomolecules such as cytochrome P450 enzymes is crucial for its role in redox reactions. These interactions are characterized by the compound’s ability to undergo reversible oxidation and reduction, which is essential for its function in biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modulating the activity of key signaling molecules. For instance, the compound can affect the phosphorylation status of proteins involved in signal transduction, thereby altering gene expression and cellular metabolism. Studies have shown that this compound can induce changes in the expression of genes related to oxidative stress response, highlighting its impact on cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to active sites of enzymes, either inhibiting or activating their function. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of various substrates. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have distinct biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce adaptive responses in cells, such as upregulation of antioxidant defenses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by promoting redox balance and reducing oxidative stress. At high doses, it may exhibit toxic effects, such as inducing apoptosis or necrosis in certain cell types. Threshold effects have been observed, where the compound’s beneficial effects are seen up to a certain concentration, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to redox reactions. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s role in maintaining cellular redox homeostasis and protecting cells from oxidative damage .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms. For instance, it can be actively transported into cells via specific transporters, and its distribution within tissues is determined by its affinity for binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and redox balance. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles, ensuring its proper localization and function .

特性

IUPAC Name |

3,3-dimethyl-2,4-dihydrothieno[3,4-b][1,4]dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-9(2)5-10-7-3-12-4-8(7)11-6-9/h3-4H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEUIEYRIVFGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=CSC=C2OC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

255901-53-2 | |

| Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-3,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=255901-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00431451 | |

| Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

255901-50-9 | |

| Record name | 3,4-(2,2-Dimethylpropylenedioxy)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diazene, (4-methylphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B1352868.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)

![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetic acid](/img/structure/B1352887.png)

![5-[(4-Chloro-2-methylphenoxy)methyl]-2-furoic acid](/img/structure/B1352892.png)